

Spectroscopic Profile of 4-Bromoisothiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoisothiazole

Cat. No.: B1276463

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This guide provides a comprehensive overview of the spectroscopic data for **4-Bromoisothiazole**, a heterocyclic compound of interest in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR spectral data for **4-Bromoisothiazole**.

^1H NMR Data

Table 1: ^1H NMR Spectral Data for **4-Bromoisothiazole**

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~8.7	s	-
H-5	~8.9	s	-

Note: Predicted data based on spectral databases and analysis of similar isothiazole structures. Actual experimental values may vary slightly.

¹³C NMR Data

Table 2: ¹³C NMR Spectral Data for **4-Bromoisothiazole**

Carbon	Chemical Shift (δ) ppm
C-3	~155
C-4	~110
C-5	~148

Note: Predicted data based on spectral databases and analysis of similar isothiazole structures. Actual experimental values may vary slightly.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of **4-Bromoisothiazole** is as follows:

- **Sample Preparation:** A solution of **4-Bromoisothiazole** (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** The spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **¹H NMR Acquisition:** Standard proton NMR experiments are performed. Key parameters include a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay of 1-2 seconds.^[1]
- **¹³C NMR Acquisition:** A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.^[1]
- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal TMS

standard.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Characteristic IR Absorptions

Table 3: Characteristic IR Absorption Bands for **4-Bromoisothiazole**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3100 - 3000	C-H stretching (aromatic)	Medium
~1600 - 1450	C=C and C=N ring stretching	Medium
~1300 - 1000	C-N stretching	Medium
~850 - 650	C-Br stretching	Strong
~800 - 600	C-S stretching	Weak

Note: These are expected absorption ranges. The fingerprint region (below 1500 cm⁻¹) will contain a unique pattern of bands specific to the molecule's overall structure.[\[2\]](#)

Experimental Protocol for IR Spectroscopy

The IR spectrum of **4-Bromoisothiazole** can be obtained using the following methods:

- KBr Pellet Method (for solids):
 - A small amount of **4-Bromoisothiazole** (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~100 mg) in an agate mortar.[\[3\]](#)
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[\[4\]](#)
 - The pellet is placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.[\[5\]](#)

- Thin Film Method (for liquids or solutions):
 - If **4-Bromoisothiazole** is a liquid at room temperature, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
 - Alternatively, a concentrated solution of the compound in a volatile solvent (e.g., chloroform or dichloromethane) can be applied to a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
 - The salt plate assembly is then mounted in the spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for **4-Bromoisothiazole**

Ion	m/z (amu)	Relative Abundance
[M] ⁺ (Molecular Ion)	163/165 (due to ⁷⁹ Br and ⁸¹ Br isotopes)	High
[M-Br] ⁺	84	Variable
[C ₃ H ₂ NS] ⁺	84	Variable
[C ₂ H ₂ S] ⁺	58	Variable
[C ₂ HNS] ⁺	59	Variable

Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.[6] The fragmentation pattern is predicted based on the structure and may vary depending on the ionization method.

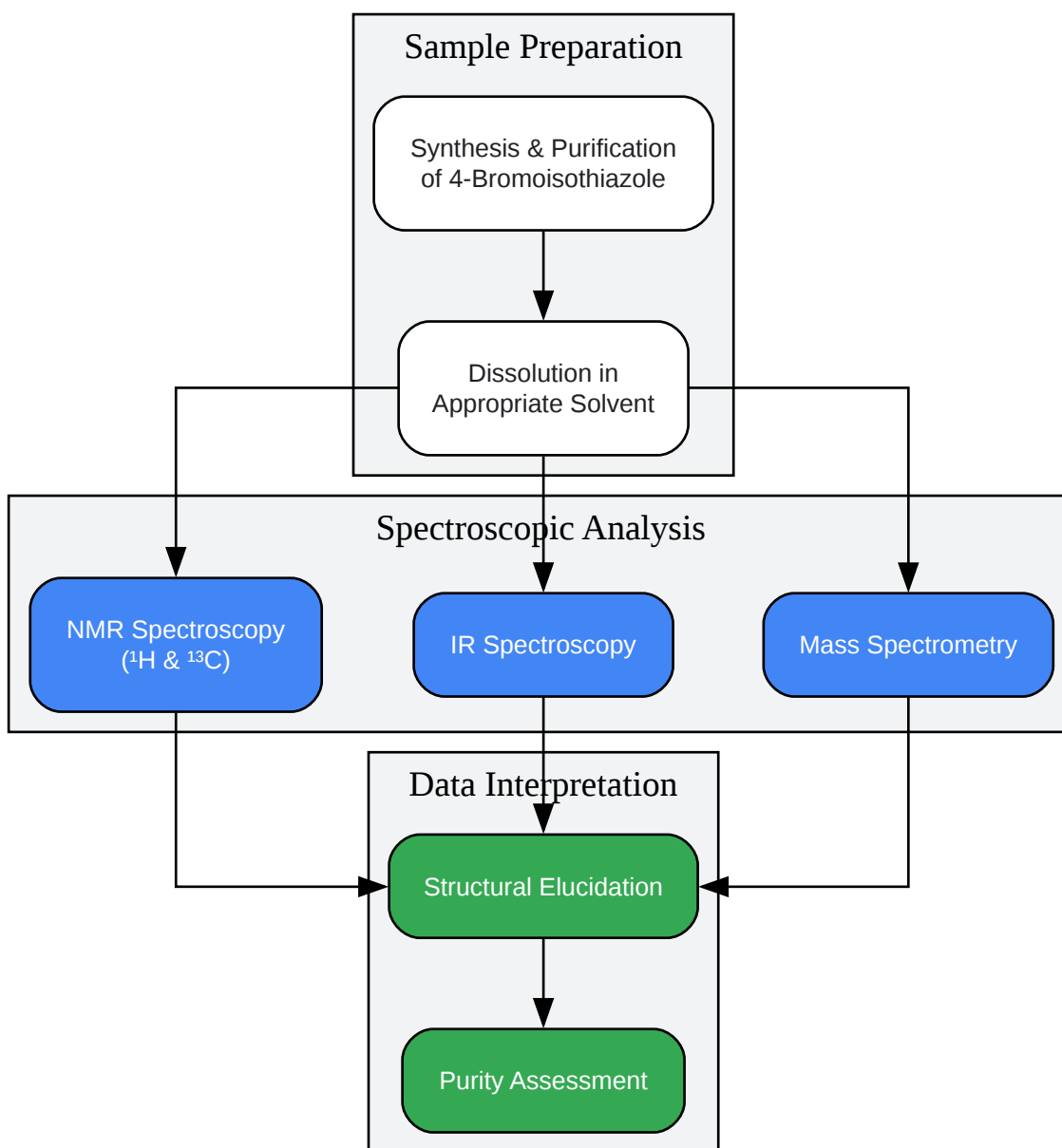
Experimental Protocol for Mass Spectrometry

A typical protocol for obtaining the mass spectrum of **4-Bromoisothiazole** is as follows:

- **Sample Preparation:** A dilute solution of **4-Bromoisothiazole** is prepared in a volatile organic solvent such as methanol or acetonitrile.^[7]
- **Instrumentation:** A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
- **Infusion and Ionization:** The sample solution is introduced into the ion source. In ESI, the sample is nebulized and ionized by a high voltage. In EI, the sample is vaporized and bombarded with a high-energy electron beam.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
- **Detection and Spectrum Generation:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **4-Bromoisothiazole**.



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Caption: Workflow for the spectroscopic analysis of **4-Bromoisothiazole**.

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